ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate
Description
Ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate is a bicyclic pyrazole derivative featuring a fused cyclopropane-cyclopentane ring system. This compound serves as a versatile scaffold in medicinal chemistry, particularly for synthesizing fluorinated analogs with enhanced bioactivity and metabolic stability. Its synthesis typically involves cyclocondensation reactions, as exemplified by the microwave-assisted deprotection of a methoxymethoxy intermediate to yield the hydroxy-substituted derivative (MS: m/z 208.98 [M+H]⁺) . Modifications at the pyrazole N1 and C3 positions (e.g., fluorinated alkyl groups, ester moieties) are common strategies to optimize pharmacological properties .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-9-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-8-6-3-5(6)4-7(8)11-12-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
HLSZZYAQQPTDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C3CC3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Modifications
The compound’s core structure is compared to derivatives with variations in substituents, stereochemistry, and fused ring systems. Key analogs include:
Notes:
- Fluorinated Derivatives : Substitution with CF₂H or CF₃ at C3 increases electronegativity and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .
- Ester Modifications : The ethyl ester group at C3 improves solubility in organic solvents, facilitating synthetic manipulation .
- Stereochemical Variations : Enantiomers (e.g., 31a vs. 31b in ) exhibit distinct biological activities, necessitating chiral separation techniques for therapeutic optimization.
Pharmacological Relevance
- Antiviral Applications : Derivatives like ethyl 2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate are key intermediates in HIV-1 capsid inhibitors. Co-crystallization studies confirm binding to the CA hexamer, disrupting viral assembly .
- Metabolic Stability : Fluorination at C3 reduces cytochrome P450-mediated degradation, extending plasma half-life .
Physicochemical Properties
Q & A
Q. What are the standard synthetic protocols for ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with cyclocondensation or cyclopropanation strategies. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or strain-inducing reactions under controlled temperatures (e.g., −20°C to 80°C) .
- Pyrazole ring closure : Requires hydrazine derivatives and ketone intermediates, often in alcoholic solvents (e.g., ethanol or methanol) under reflux .
- Esterification : Ethyl groups are introduced using ethyl chloroformate or similar reagents in basic conditions (e.g., triethylamine) . Yield optimization relies on solvent polarity, catalyst selection (e.g., Lewis acids), and reaction time. For example, extended reflux (>6 hours) improves cyclization efficiency but risks side-product formation .
Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities in spectral data?
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., cyclopropane C-C bonds at ~1.51 Å) and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish between diastereomers; cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm) .
- HPLC-MS : Monitors purity (>95%) and identifies byproducts (e.g., oxidation artifacts) . Discrepancies in NOESY or DEPT-135 spectra may require iterative computational modeling (DFT) to validate 3D conformations .
Q. What are the common chemical transformations of this compound, and how do functional groups dictate reactivity?
The bicyclic core undergoes:
- Oxidation : Cyclopropane rings resist oxidation, but pyrazole N-H groups react with KMnO₄ or CrO₃ to form nitro derivatives .
- Reduction : LiAlH₄ selectively reduces esters to alcohols without opening the cyclopropane ring .
- Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the pyrazole C-5 position due to electron-rich aromaticity . Reactivity maps derived from frontier molecular orbital (FMO) analysis predict regioselectivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction outcomes (e.g., unexpected stereochemistry)?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model transition states to explain stereochemical anomalies:
- Example : Disputed diastereomer ratios in cyclopropanation can arise from solvent-dependent torsional strain. MD simulations in polar solvents (e.g., DMF) show higher energy barriers for undesired conformers .
- Mitigation : Adjusting solvent dielectric constants or using chiral auxiliaries aligns computational predictions with experimental yields .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis, and how are chiral centers characterized?
- Catalyst design : Chiral phosphine ligands (e.g., BINAP) or enzymes (e.g., lipases) induce enantioselectivity during cyclopropanation .
- Characterization : Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) quantify ee. X-ray crystallography confirms absolute configuration .
- Case study : A 2025 study achieved 92% ee using Rh-catalyzed asymmetric hydrogenation, validated by circular dichroism (CD) spectra .
Q. How does the compound’s fused-ring system influence binding to biological targets, and what computational tools validate these interactions?
The cyclopropane-pyrazole framework enhances rigidity, favoring lock-and-key binding to enzyme active sites:
- Molecular docking (AutoDock Vina) : Predicts binding affinities (ΔG ≤ −8.5 kcal/mol) with kinases or GPCRs due to π-π stacking and hydrogen bonding .
- MD simulations : Reveal stable binding poses over 100 ns trajectories, with RMSD < 2.0 Å .
- Contradictions : Discrepancies between in silico and SPR binding data may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) corrections .
Q. What methodologies address low reproducibility in scaled-up synthesis, particularly in cyclopropane ring stability?
- Process control : Continuous flow reactors improve heat transfer during exothermic cyclopropanation steps, reducing ring-opening side reactions .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate concentrations in real time .
- Case study : A 2023 protocol achieved 85% yield at 1 kg scale by replacing batch reflux with microwave-assisted synthesis (100°C, 30 min) .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., fluorination or methyl-group addition) alter physicochemical properties?
- LogP : Adding methyl groups increases hydrophobicity (LogP +0.3 per group), while fluorination enhances metabolic stability .
- Thermal stability : DSC analysis shows cyclopropane rings degrade above 200°C, but trifluoromethyl derivatives exhibit higher Tm values .
- Bioactivity : Methylated analogs show 10-fold higher IC₅₀ against COX-2, attributed to enhanced van der Waals interactions .
Q. What experimental and computational approaches reconcile conflicting bioactivity data across similar analogs?
- SAR studies : Systematic substitution at C-3 (ester vs. amide) identifies pharmacophore requirements .
- Meta-analysis : Cross-referencing PubChem BioAssay data (e.g., AID 1259401) with QSAR models isolates confounding factors (e.g., assay pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
